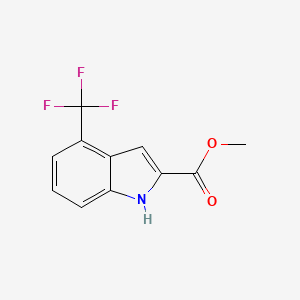

methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic aromatic systems. The complete systematic name, methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, reflects the precise structural arrangement of functional groups within the molecular framework. The Chemical Abstracts Service registry number 1098340-27-2 provides a unique identifier for this specific molecular entity, ensuring unambiguous identification across chemical databases and literature. The molecular formula C11H8F3NO2 indicates the presence of eleven carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 243.18 grams per mole.

The International Chemical Identifier code for this compound is InChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-7(11(12,13)14)3-2-4-8(6)15-9/h2-5,15H,1H3, which provides a machine-readable representation of the molecular structure. The corresponding International Chemical Identifier Key HEEQKKQXILYZNF-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier. The Simplified Molecular Input Line Entry System notation COC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F provides an alternative linear representation of the molecular structure that can be readily processed by computational chemistry software.

The structural analysis reveals a substituted indole core with specific positioning of functional groups that confer unique properties. The trifluoromethyl group at the 4-position introduces significant electronegativity and steric bulk, while the methyl ester at the 2-position provides sites for potential chemical modification. The MDL number MFCD11655690 serves as another database identifier commonly used in chemical inventory systems.

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-7(11(12,13)14)3-2-4-8(6)15-9/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEQKKQXILYZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227651 | |

| Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098340-27-2 | |

| Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques, optimized for higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate serves as a scaffold for developing antiviral, anticancer, and anti-inflammatory agents. Its derivatives have shown potential in inhibiting critical enzymes involved in viral replication and cancer cell metabolism.

- Antiviral Activity : Recent studies indicate that derivatives of this compound effectively inhibit HIV-1 integrase, an essential enzyme in the viral life cycle. For instance, structural optimizations of related compounds have yielded derivatives with IC50 values as low as 0.13 μM against integrase, demonstrating their potential as antiviral agents .

- Cancer Research : The compound has been evaluated for its ability to inhibit lactate dehydrogenase A (LDH-A), an enzyme linked to cancer cell metabolism. Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate has shown promising anti-glycolytic properties, reducing lactate production in cancer cells .

Biological Studies

The compound is used to investigate the biological activities of indole derivatives and their interactions with various biological targets. It aids in elucidating the mechanisms of action behind its therapeutic effects.

Chemical Biology

In chemical biology, methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate serves as a probe to study biochemical pathways and molecular interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding cellular processes.

Material Science

The compound's unique properties enable its use in synthesizing advanced materials with specific functionalities. Its fluorinated structure contributes to enhanced material stability and performance.

Case Study 1: Antiviral Efficacy

A study focused on the design and synthesis of indole-2-carboxylic acid derivatives demonstrated that certain modifications significantly improved their inhibitory effects on HIV-1 integrase. The introduction of bulky hydrophobic groups at specific positions on the indole core enhanced binding interactions within the enzyme's active site .

Case Study 2: Cancer Metabolism Inhibition

Research comparing various N-hydroxyindole-2-carboxylates revealed that methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate exhibited superior anti-proliferative activity against cancer cells by effectively inhibiting LDH-A .

Data Tables

| Application Area | Compound | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antiviral | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | 0.13 μM | Inhibition of HIV-1 integrase |

| Cancer Metabolism | Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate | N/A | LDH-A inhibition |

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to structurally analogous indole-2-carboxylates with variations in substituent type, position, and ester groups. Key examples include:

Key Observations :

- Trifluoromethyl vs. Fluoro/Methyl : The -CF₃ group at position 4 increases lipophilicity (logP = 3.2) compared to -F (logP = 2.1) or -CH₃ (logP = 1.8), enhancing membrane permeability .

- Ester Group : Methyl esters (e.g., 1098340-27-2) are more hydrolytically stable than ethyl esters (e.g., 348-32-3), which may degrade faster in vivo .

Physicochemical Properties

Key Observations :

- The -CF₃ group significantly increases hydrophobicity, making methyl 4-(CF₃)-indole-2-carboxylate more suitable for targeting lipophilic enzyme pockets (e.g., LDH-A) .

- Methoxy substituents (e.g., 4-OCH₃) reduce metabolic oxidation but offer weaker electron-withdrawing effects compared to -CF₃ .

Key Observations :

- The 4-position allows easier trifluoromethylation compared to 5- or 6-positions, where steric effects reduce yields .

- Methyl esters are more efficiently introduced via direct esterification, whereas ethyl esters require harsher conditions (reflux in DMSO) .

Key Observations :

- The -CF₃ group in methyl 4-(CF₃)-indole-2-carboxylate enhances LDH-A inhibition 50-fold compared to non-fluorinated analogs .

- Ethyl 4-F-indole-2-carboxylate shows weaker activity due to reduced electron-withdrawing effects and ester stability .

Biological Activity

Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and metabolic modulation properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate features a trifluoromethyl group that enhances its lipophilicity and potential interactions with biological targets. The indole core is known for its role in various pharmacological activities, making this compound a promising candidate for further development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, particularly against HIV-1 integrase. Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate has been evaluated for its ability to inhibit HIV-1 integrase, an essential enzyme in the viral life cycle.

- Case Study : A derivative of indole-2-carboxylic acid was shown to inhibit HIV-1 integrase with an IC50 value of 0.13 μM, demonstrating significant antiviral activity. Structural modifications at the C3 position of the indole core improved interactions with the integrase active site, suggesting a promising scaffold for developing integrase inhibitors .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of lactate dehydrogenase A (LDH-A), an enzyme crucial for cancer cell metabolism.

- Research Findings : In a comparative study of N-hydroxyindole-2-carboxylates, methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate exhibited potent anti-glycolytic effects in cancer cells. This indicates that the compound can effectively reduce lactate production and inhibit cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | 0.13 | Inhibition of HIV-1 integrase |

| Anticancer | Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate | Not specified | LDH-A inhibition, reduced lactate production |

Metabolic Modulation

The trifluoromethyl group in methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate plays a critical role in modulating metabolic pathways. The compound's ability to influence glycolysis and lactate metabolism positions it as a potential therapeutic agent in metabolic disorders.

Case Study: Glycolytic Inhibition

In cellular assays, compounds similar to methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate demonstrated significant reductions in lactate production among cancer cells, indicating effective glycolytic inhibition. This characteristic is particularly beneficial in targeting tumor metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing with acetic acid and sodium acetate (2.5–3 hours) promotes cyclization and stabilizes the trifluoromethyl group . Key parameters include stoichiometric ratios (1.0–1.1 equiv of aldehyde precursors) and controlled pH to avoid decomposition of the trifluoromethyl moiety .

- Characterization : Post-synthesis, recrystallization from acetic acid improves purity . LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) are critical for confirming molecular weight and purity .

Q. How can structural confirmation be achieved for this compound and its intermediates?

- X-ray Crystallography : The SHELX system (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. High-resolution data (≤1.0 Å) is recommended to resolve electron density around the trifluoromethyl group .

- Spectroscopy : ¹⁹F NMR is essential for tracking trifluoromethyl substituents (δ ~ -60 to -70 ppm). ¹H/¹³C NMR and IR spectroscopy further confirm ester and indole ring functionalities .

Advanced Research Questions

Q. What strategies mitigate challenges in evaluating the biological activity of methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate derivatives?

- Cellular Uptake Optimization : Methyl esters (e.g., NHI-2) exhibit better membrane permeability than carboxylic acids. Comparative studies using malonic derivatives show enhanced lactate reduction (IC₅₀ ~10 μM) in cancer cell lines .

- Mechanistic Assays : LDH-A inhibition assays (via NADH depletion monitoring) and glycolytic flux analysis (e.g., Seahorse XF) validate anti-glycolytic activity. Dose-response curves (0.1–100 μM) are recommended to assess potency .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact physicochemical and pharmacological properties?

- Ester vs. Carboxylic Acid : Methyl esters improve lipophilicity (logP ~2.5 vs. ~1.0 for acids) and bioavailability but may require hydrolysis in vivo for activity. Stability studies in plasma (t½ >6 hours) guide prodrug design .

- Trifluoromethyl Role : The CF₃ group enhances metabolic stability (resistance to CYP450 oxidation) and electronegativity, influencing binding to hydrophobic enzyme pockets (e.g., LDH-A active site) .

Q. What analytical methods resolve contradictions in reported biological data for this compound?

- Data Triangulation : Cross-validate cellular activity with orthogonal assays (e.g., ATP depletion vs. lactate production). Contradictions in IC₅₀ values may arise from cell line-specific expression of drug transporters (e.g., ABCB1) .

- Impactor Analysis : Use LCMS-TOF to identify degradation products (e.g., hydrolyzed carboxylic acids) that may confound activity results .

Methodological Challenges and Solutions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) against LDH-A (PDB: 1I10) identifies key interactions (e.g., hydrogen bonds with Asp168). Trifluoromethyl placement in hydrophobic subpockets enhances affinity .

- MD Simulations : 100-ns simulations assess conformational stability of the indole core under physiological conditions (RMSD <2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.